(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13401285
InChI: InChI=1S/C14H16OS/c1-9-4-6-12(8-10(9)2)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3
SMILES: CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C
Molecular Formula: C14H16OS
Molecular Weight: 232.34 g/mol

(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol

CAS No.:

Cat. No.: VC13401285

Molecular Formula: C14H16OS

Molecular Weight: 232.34 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol -

Molecular Formula C14H16OS
Molecular Weight 232.34 g/mol
IUPAC Name (3,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol
Standard InChI InChI=1S/C14H16OS/c1-9-4-6-12(8-10(9)2)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3
Standard InChI Key OSYDZSLCPMASRF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C
Canonical SMILES CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name is (3,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol, with a canonical SMILES representation of CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C . Its stereochemistry arises from the chiral center at the hydroxymethylene carbon, enabling enantiomeric resolution for asymmetric applications . Key structural features include:

  • Aromatic systems: The 3,4-dimethylphenyl and 5-methylthiophene groups contribute to π-π stacking and hydrophobic interactions .

  • Hydroxyl group: Enhances hydrogen-bonding potential, influencing solubility and reactivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight232.34 g/mol
Density1.063 g/cm³ (estimated)
Boiling Point354°C (predicted)
Melting PointNot reported
LogP3.38 (hydrophobic)
SolubilityLow in water; soluble in THF, DCM

Synthesis and Optimization

Primary Synthetic Routes

The compound is typically synthesized via aldehyde reduction or Grignard addition:

Aldehyde Reduction Pathway

  • Starting material: 5-Methylthiophene-2-carbaldehyde and 3,4-dimethylbenzaldehyde.

  • Cross-coupling: Suzuki-Miyaura or Friedel-Crafts alkylation to form the benzhydryl aldehyde intermediate .

  • Reduction: Treatment with NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4 in THF/EtOH at 0–25°C .

    RCHO+LiAlH4RCH2OH+Al(OH)3\text{RCHO} + \text{LiAlH}_4 \rightarrow \text{RCH}_2\text{OH} + \text{Al(OH)}_3
  • Purification: Column chromatography (hexane/EtOAc) yields the product in 45–75% efficiency .

Grignard Addition

  • Reaction of 5-methylthiophen-2-ylmagnesium bromide with 3,4-dimethylbenzaldehyde, followed by acidic workup .

Structural and Spectroscopic Analysis

Crystallographic Insights

While no direct crystal data exists for this compound, analogous structures (e.g., Fe(II) coordination complexes) reveal:

  • Planar ligand geometry: The thiophene and phenyl rings adopt near-coplanar arrangements, favoring π-conjugation .

  • Hydrogen-bonding networks: Intermolecular O–H···N/S interactions stabilize supramolecular assemblies .

Table 2: Key Spectral Data

TechniqueCharacteristics
1H NMR^1\text{H NMR}δ 7.2–6.8 (aromatic H), δ 5.1 (OH), δ 2.4 (CH3_3)
13C NMR^{13}\text{C NMR}δ 140–110 (aromatic C), δ 68.5 (CH2 _2OH)
IR3350 cm1^{-1} (O–H), 1600 cm1^{-1} (C=C)

Applications in Research

Asymmetric Organocatalysis

The compound serves as a precursor for chiral ligands in enantioselective cycloadditions :

  • Example: Catalyzing [4+2] cycloadditions of pyrrole-2-methides to form dihydropyrrolizines with >95% enantiomeric excess .

Coordination Chemistry

  • Fe(II) complexes: Acts as a tridentate ligand in spin-crossover materials, with Fe–N bond lengths of ~1.95 Å indicating low-spin states .

  • Supramolecular assembly: Weak C–H···π interactions generate 2D layers with potential in molecular sensing .

Biological Activity

  • Antimicrobial potential: Structural analogs exhibit activity against Staphylococcus aureus (MIC 8 µg/mL).

  • Agrochemical intermediates: Used in synthesizing triazole-based pesticides with 80% efficacy against Aphis gossypii .

ParameterRecommendation
Engineering controlsFume hoods, local exhaust
PPENitrile gloves, lab coat, goggles
First aidFlush eyes/skin with water

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232.3406 g/mol